![molecular formula C18H21N7O B2916282 6-环丙基-2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环丁-3-基)甲基]-2,3-二氢哒嗪-3-酮 CAS No. 2175979-53-8](/img/structure/B2916282.png)
6-环丙基-2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环丁-3-基)甲基]-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 248–250 °C . It has characteristic IR absorption peaks at 3387 cm−1 (NH), 3098 cm−1 (CH aromatic), and 2961 cm−1 (CH aliphatic) .科学研究应用
杂环化合物合成和生物活性
研究工作集中于合成具有潜在生物活性的新型杂环化合物。例如,Azab 等人(2013 年)探索了含有磺酰胺部分的新型杂环化合物的合成,旨在开发抗菌剂。该研究重点介绍了从前体化合物生产吡喃、吡啶和哒嗪衍生物,这些衍生物对各种菌株表现出显著的抗菌活性 (Azab、Youssef 和 El-Bordany,2013 年)。这项研究强调了杂环化合物在解决抗生素耐药性(医疗保健领域日益关注的问题)中的作用。
抗癌和抗炎药
对新型抗癌和抗炎药的研究导致了对吡唑并[3,4-d]嘧啶衍生物的检查。Rahmouni 等人(2016 年)合成了一系列新型衍生物,评估了它们的细胞毒性和 5-脂氧合酶抑制活性。构效关系 (SAR) 分析揭示了作为治疗剂进一步开发的潜在先导 (Rahmouni 等人,2016 年)。这一研究方向对于发现具有改进的疗效和安全性特征的新型癌症治疗药物至关重要。
杀虫和抗菌潜力
嘧啶连接的吡唑杂环化合物的合成和评估也因其杀虫和抗菌潜力而受到研究。Deohate 和 Palaspagar(2020 年)报告了制备对粉虱科昆虫和各种微生物具有显着活性的化合物。这项工作提出了一种解决农业害虫和病原菌的创新方法,为作物保护和公共卫生领域做出了贡献 (Deohate 和 Palaspagar,2020 年)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests that the compound effectively induces cell death in these cell lines.
安全和危害
属性
IUPAC Name |
6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-5-15(22-25)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYEVOFGBYMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。